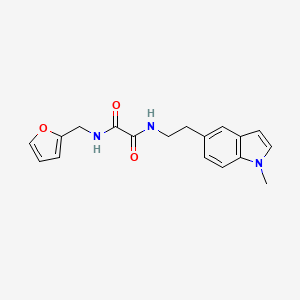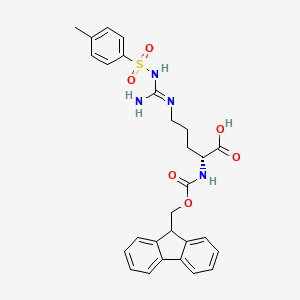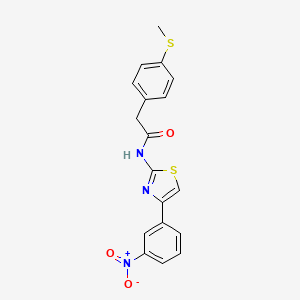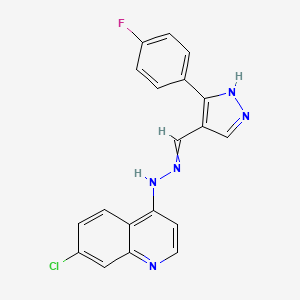
N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer treatment. FIIN-3 is a kinase inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family, which is known to play a crucial role in the development and progression of various types of cancer.
Mecanismo De Acción
Target of Action
The compound, also known as N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, is a complex molecule that contains both an indole and a furan moiety . The indole moiety is known to bind with high affinity to multiple receptors , making it a valuable component in the development of new therapeutic agents . .
Mode of Action
The mode of action of this compound is likely to be influenced by the presence of the indole and furan moieties. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The compound’s effect on biochemical pathways is likely to be diverse, given the broad range of biological activities associated with indole derivatives . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that the compound could potentially interact with similar biochemical pathways.
Pharmacokinetics
The presence of the indole and furan moieties could potentially influence these properties, as both moieties are known to have significant biological activity
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives . These could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide in lab experiments is its specificity for RTKs. This allows researchers to study the effects of RTK inhibition on cancer cells without affecting other signaling pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of this compound is complex and requires expertise in organic chemistry, which can limit its availability for researchers.
Direcciones Futuras
There are several future directions for the study of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide. One potential application is the development of combination therapies that include this compound and other targeted therapies. Another direction is the exploration of this compound as a potential treatment for other diseases that are associated with RTK overexpression, such as autoimmune disorders and inflammatory diseases. Additionally, further research is needed to optimize the synthesis of this compound and to develop more efficient methods for its administration in vivo.
Conclusion
This compound is a promising small molecule inhibitor that has shown great potential in the treatment of cancer. Its specificity for RTKs and minimal toxicity to normal cells make it a promising candidate for cancer treatment. The synthesis of this compound is complex and requires expertise in organic chemistry, which can limit its availability for researchers. However, with further research, this compound could become an important tool in the fight against cancer and other diseases associated with RTK overexpression.
Métodos De Síntesis
The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method was first reported by researchers at Dana-Farber Cancer Institute in 2013. The synthesis involves the reaction of 2-(1-methyl-1H-indol-5-yl)ethanamine with furan-2-carbaldehyde to form the intermediate compound, which is then reacted with oxalyl chloride to form this compound. The synthesis method has been optimized over time to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been found to be effective against a variety of cancer types, including lung cancer, breast cancer, and leukemia. The mechanism of action of this compound involves the inhibition of RTKs, which are known to be overexpressed in many types of cancer.
Propiedades
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21-9-7-14-11-13(4-5-16(14)21)6-8-19-17(22)18(23)20-12-15-3-2-10-24-15/h2-5,7,9-11H,6,8,12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICIVCLSCMJIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2910765.png)


![(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)



![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2910775.png)
![(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine](/img/structure/B2910778.png)


![8-Chloroimidazo[1,2-a]pyrazine;hydrobromide](/img/structure/B2910784.png)
![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2910785.png)
